[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate is a complex organic compound with a unique structure It is characterized by its multiple stereocenters and functional groups, including acetyloxy and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the naphthalene core: This can be achieved through cyclization reactions.
Introduction of functional groups: Hydroxylation and acetylation reactions are used to introduce the hydroxy and acetyloxy groups, respectively.
Stereoselective synthesis: Ensuring the correct stereochemistry at each chiral center is crucial and may involve the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The acetyloxy group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the acetyloxy group would yield a diol.
Scientific Research Applications
[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying stereoselective reactions.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of [(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H30O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate |
InChI |
InChI=1S/C19H30O5/c1-12-10-15(24-14(3)21)16-17(4,5)8-7-9-18(16,6)19(12,22)11-23-13(2)20/h10,15-16,22H,7-9,11H2,1-6H3/t15-,16-,18-,19+/m0/s1 |
InChI Key |
FFFMHWNOQJZHOI-PBWTXFEYSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]2[C@@]([C@]1(COC(=O)C)O)(CCCC2(C)C)C)OC(=O)C |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(COC(=O)C)O)C)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.